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Chemical Profile and Introduction

Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a versatile chemical reagent with
the molecular formula C4H1003 and a molecular weight of 106.12 g/mol. As the simplest orthoester, this
colorless liquid serves as a fundamental building block in organic synthesis, particularly valuable in
pharmaceutical intermediate development. TMOF is characterized by its stability to both nucleophilic and
basic reagents and its ability to function as a protecting group for various functional groups including
carboxylic acids, hydroxyl groups, esters, and a-keto acids. Its physical properties include miscibility with
ether, alcohol, and benzene, and a relatively low boiling point of approximately 81°C, which facilitates easy

removal after reaction completion, thereby simplifying purification processes. [1] [2]

The significance of TMOF in pharmaceutical synthesis stems from its multifunctional reactivity and its role
as a source of both formyl and methoxy groups. The global market for TMOF reflects its importance, with an
estimated value of approximately $150 million in 2025 and a projected growth to $260 million by 2033,
representing a compound annual growth rate (CAGR) of 6%. This growth is largely driven by increasing
demand from the pharmaceutical sector, where TMOF serves as a crucial intermediate in the synthesis of

various drugs, including those from the floxacin family of antibacterial agents and various antiviral
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medications. The "Above 99% TMOF" purity segment commands the largest market share, reflecting the

pharmaceutical industry's stringent requirements for high-quality chemical intermediates. [3] [1]

Synthetic Applications in Pharmaceutical Intermediates

Key Pharmaceutical Reactions

Trimethoxymethane serves as a versatile reagent in multiple synthetic transformations critical to
pharmaceutical development. Its applications span from introducing protective groups to participating in
complex carbon-carbon bond formation processes. The following table summarizes the primary synthetic

applications of TMOF in pharmaceutical intermediate synthesis: [4] [1]

Table 1: Key Synthetic Applications of Trimethoxymethane in Pharmaceutical Intermediate Synthesis

Key
Application Type Reaction Role Advantages
PP yp Pharmaceuticals/Intermediates g
Radical Methyl radical (Hetero)aryl chlorides, acyl Mild conditions,
Methylation source chlorides broad functional

group compatibility

Enantioselective =~ Methyl source in Lacosamide, enantiomerically pure High
Synthesis C-C bond 2-azido-3,3- enantioselectivity,
formation dimethoxypropanamides efficient access to

chiral intermediates

Protecting Group  Acetal formation Aldehyde protection in multi-step Stable to

Chemistry syntheses nucleophiles and
bases, easily
deprotected with acid

Formylation Formyl group Amines to formamides, heterocyclic  Efficient formylation
Reactions source systems under mild conditions
Light-Driven Methyl radical Complex molecular frameworks Utilizes photoredox
Cross-Coupling source for C(sp?3)- catalysis, enables
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Ke
Application Type Reaction Role v . . Advantages
Pharmaceuticals/intermediates
H functionalization challenging bond
formations

Reaction Mechanisms and Pathways

The synthetic utility of TMOF stems from its ability to participate in diverse reaction mechanisms through
cleavage of its C-O bonds or generation of radical species. In nickel/photoredox dual catalytic systems,
TMOF serves as a methyl radical source through a [3-scission pathway after initial hydrogen atom transfer.
This mechanism enables the methylation of (hetero)aryl chlorides and acyl chlorides under unusually mild
conditions, representing a significant advancement over traditional methylation methods that often require
harsh reagents or elevated temperatures. The radical mechanism proceeds through chlorine-mediated
hydrogen atom transfer, generating a tertiary radical that undergoes B-scission to release methyl radicals,

which subsequently participate in the nickel-catalyzed cross-coupling cycle. [4]

In enantioselective synthesis, TMOF participates in C-C bond formation through a different pathway. In the
synthesis of lacosamide and derivatives, TMOF reacts with N-azidoacetyl-1,3-thiazolidine-2-thione under
nickel catalysis in the presence of TESOTf and 2,6-lutidine to yield enantiomerically pure 2-azido-3,3-
dimethoxypropanamides. This transformation demonstrates the versatility of TMOF in participating in
stereoselective reactions to generate valuable chiral intermediates with high optical purity. The mechanism
involves activation of the thioimide substrate by the nickel catalyst, followed by nucleophilic attack by

TMOF-derived species in the enantioselective step. [4]

Diagram: Key reaction mechanisms and pathways involving trimethoxymethane in pharmaceutical

synthesis
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Experimental Protocols

Radical Methylation of (Hetero)Aryl Chlorides

The following protocol describes the methylation of (hetero)aryl chlorides using TMOF as a methyl
radical source via nickel/photoredox dual catalysis, adapted from Kariofillis et al. (2020). This method
enables methylation under unusually mild conditions with exceptional functional group tolerance, making

it particularly valuable for late-stage functionalization of complex pharmaceutical intermediates. [4]

Reaction Setup:

¢ In a dried reaction vial equipped with a magnetic stir bar, combine the (hetero)aryl chloride substrate
(0.2 mmol, 1.0 equiv), NiCl2-glyme (4.4 mg, 0.02 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine
(dtbbpy, 10.8 mg, 0.04 mmol, 20 mol%), and Ir[dF(CFs)ppy]z(dtbbpy)PFs (3.4 mg, 0.002 mmol, 1

mol%)
e Add anhydrous DMF (2.0 mL, 0.1 M concentration relative to substrate) followed by

trimethoxymethane (106 pL, 1.0 mmol, 5.0 equiv)
e Seal the vial with a PTFE-lined cap and purge the headspace with argon for 5 minutes

Reaction Conditions:

¢ Place the reaction vessel approximately 10 cm from blue LEDs (447 nm) and stir vigorously at room
temperature for 16-24 hours

e Monitor reaction progress by TLC or LC-MS until complete consumption of the starting material is
observed

Workup Procedure:

¢ Dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel
e Wash with brine (3 x 5 mL), dry the combined organic layers over anhydrous MgSOa, and
concentrate under reduced pressure

Purification:
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e Purify the crude product by flash column chromatography on silica gel using hexanes/ethyl acetate
gradient elution to obtain the methylated product
e Typical isolated yields range from 60-85% depending on the substrate structure

Critical Notes:

e Strict exclusion of oxygen is essential for optimal reaction efficiency
e The reaction exhibits broad functional group compatibility, including esters, amides, ketones, and

heterocycles
¢ Both early and late-stage modifications of complex molecules are feasible with this methodology

Enantioselective Synthesis of Lacosamide Intermediate

This protocol describes the enantioselective synthesis of 2-azido-3,3-dimethoxypropanamides from N-
azidoacetyl-1,3-thiazolidine-2-thione using TMOF as a key reagent, adapted from Teloxa et al. (2020). This
transformation provides efficient access to enantiomerically pure intermediates for the antiepileptic drug

lacosamide and related compounds. [4]

Reaction Setup:

e Charge an oven-dried Schlenk flask with N-azidoacetyl-1,3-thiazolidine-2-thione (1.0 mmol, 1.0
equiv), (R)-Tol-BINAP (0.05 mmol, 5 mol%), and NiClz (0.05 mmol, 5 mol%)

e Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature for 30 minutes
under nitrogen to pre-form the catalyst

e Cool the reaction mixture to -20°C and sequentially add 2,6-lutidine (1.5 mmol, 1.5 equiv), TESOTf
(1.2 mmol, 1.2 equiv), and trimethoxymethane (5.0 mmol, 5.0 equiv)

Reaction Conditions:

e Maintain the reaction at -20°C with vigorous stirring for 24-48 hours under nitrogen atmosphere
e Monitor reaction progress by TLC or HPLC until complete conversion is achieved

Workup and Isolation:

e Quench the reaction by careful addition of saturated aqueous NaHCOs solution (5 mL)

e Extract the aqueous layer with dichloromethane (3 x 10 mL), combine the organic extracts, and dry
over Na2S0a

e Filter and concentrate under reduced pressure to obtain the crude product

Purification and Deprotection:
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e Purify the residue by flash chromatography on silica gel (hexanes/ethyl acetate) to yield
enantiomerically pure 2-azido-3,3-dimethoxypropanamide

e To remove the heterocyclic scaffold, treat the purified product with various amines (e.g., methylamine,

2.0 equiv) in methanol at room temperature for 2 hours
e Concentrate and purify the resulting lacosamide precursor by recrystallization

Critical Parameters:

e Strict temperature control at -20°C is essential for high enantioselectivity
e The use of high-purity (R)-Tol-BINAP ligand is critical for achieving >95% ee
e The heterocyclic thioimide scaffold can be easily removed and recovered for reuse

Analytical Methods and Characterization

Chromatographic Methods:

¢ GC-MS Analysis: Use DB-5MS column (30 m x 0.25 mm x 0.25 pm), temperature program: 50°C
(hold 2 min) to 300°C at 15°C/min, helium carrier gas at 1.0 mL/min constant flow

¢ HPLC for Enantiomeric Excess: Chiralpak AD-H column (4.6 x 250 mm), hexane/isopropanol
(90:10) mobile phase at 1.0 mL/min, UV detection at 254 nm

Spectroscopic Characterization:

¢ 'H NMR (400 MHz, CDCIs) for methylated arenes: Characteristic signals at & 2.30-2.50 (s, Ar-CHs)
e 3C NMR (100 MHz, CDCIs): Diagnostic signals for acetal carbons at  100-110 ppm

Table 2: Troubleshooting Guide for Common Experimental Issues

Problem Potential Causes Solutions Preventive Measures
Low Conversion in Oxygen Degas solvents Use rigorous Schlenk
Radical Methylation contamination, thoroughly, ensure proper techniques, validate light

insufficient lighting, light source distance, source intensity

impure catalysts recrystallize catalyst

complexes

Poor Impure ligand, Source high-purity chiral Dry all glassware, use
Enantioselectivity temperature ligand, use precise fresh molecular sieves,

temperature control,
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Problem Potential Causes Solutions Preventive Measures
fluctuations, moisture  ensure anhydrous calibrate temperature
contamination conditions bath

Formation of Side Excessive TMOF, Optimize TMOF Monitor reaction by TLC,

Products improper workup, stoichiometry, adjust use buffer during
residual acid workup protocol, workup, employ high-

neutralize acidic purity reagents
impurities

Low Yields in Scale- Inefficient mixing, light  Optimize stirring rate, Use appropriate reactor

up penetration issues, increase surface-to- design, consider flow
heat transfer volume ratio, implement photochemistry for large
limitations segmented processing scale

Safety, Handling, and Regulatory Considerations

Storage and Handling Protocols

Trimethoxymethane requires careful handling due to its flammable nature and sensitivity to moisture.
Proper storage conditions include maintaining the chemical in a tightly closed container in a cool, dry, well-
ventilated area away from direct sunlight and incompatible materials. Laboratory personnel should wear
appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coats
when handling TMOF. Engineering controls such as local exhaust ventilation should be utilized to maintain
airborne concentrations below exposure limits. Particular care must be taken to exclude moisture during

storage and transfer operations, as TMOF can decompose upon contact with water. [2] [1]

First Aid Measures:

¢ Inhalation: Immediately move affected person to fresh air; seek medical attention if respiratory
irritation persists

e Skin Contact: Remove contaminated clothing and wash affected area thoroughly with soap and
water

e Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding eyelids open; seek
immediate medical attention
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¢ Ingestion: Do not induce vomiting; seek immediate medical attention and show the container or label

Regulatory and Environmental Considerations

The production and use of TMOF are subject to chemical control regulations in various jurisdictions. In
North America, manufacturers must comply with Toxic Substances Control Act (TSCA) requirements,
including Significant New Use Rules (SNURs) that may apply to certain applications. Recent regulatory
developments include EPA's issuance of final SNURs for certain chemical substances in July 2025, which
may impact TMOF applications depending on specific use patterns. Additionally, the industry is
experiencing increasing pressure to develop greener synthetic processes, driving innovation toward more

sustainable production methods that reduce environmental impact. [5] [3]

Waste Disposal Considerations:

e Small quantities of TMOF waste should be absorbed with a non-combustible material and disposed of
as hazardous waste

e Large quantities may require recovery through distillation or other purification methods

¢ All disposal activities must comply with local, regional, and national regulations governing hazardous
chemical waste

Industrial Perspective and Market Analysis

The global market for trimethoxymethane is experiencing robust growth, with the Asia-Pacific region,
particularly China, dominating both production and consumption. China's TMOF market was valued at $14.9
billion in 2025 and is expected to grow at a CAGR of 7.71% through 2033, reaching $23.27 billion. This
growth trajectory reflects the increasing demand from pharmaceutical and other chemical industries. The
market is characterized by a mix of established chemical conglomerates and emerging specialty chemical

firms competing through technological innovation, strategic partnerships, and capacity expansion. [6] [3]

Key Market Segments:

e By Purity Grade: The market is segmented into below 95%, 95%-97%, 97%-99%, and above 99%
purity grades, with the highest purity segment commanding premium prices due to pharmaceutical
industry requirements
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e By Application: Pharmaceutical applications represent the most significant segment, followed by

textiles, dyes, and other specialty chemical applications

¢ By Region: Asia-Pacific leads in both production and consumption, with North America and Europe

maintaining significant market shares driven by their established pharmaceutical sectors

Major Producers and Suppliers:

e Leading producers include Zibo Wanchang, Linshu Huasheng Chemical, Shandong Xinhua

Pharmaceutical, and Sinobioway Biomedicine

e Hangzhou Leap Chem Co., Ltd. offers TMOF with specifications including 299.2% assay, <0.2%
methyl formate, <0.3% methanol, and <0.05% water, with an annual production capacity of 30,000

metric tons

e Companies are increasingly focusing on sustainable production practices and quality assurance to
meet stringent regulatory standards and customer requirements

Technological Advancements: Recent innovations in TMOF production focus on greener synthesis

methods that overcome limitations of traditional routes such as the hydrocyanic acid method, which

involves highly toxic reactants. A promising development utilizes calcium methoxide [Ca(OCH3)z] derived

from calcium carbide alcoholysis as a low-cost methoxy source, reacting with chloroform in methanol with

potassium fluoride as an activator. This method achieves TMOF yields up to 90% under optimized

conditions (90°C, 4 hours) and represents a more sustainable approach to TMOF synthesis. Such innovations

are critical for meeting both economic and environmental objectives in pharmaceutical chemical production.

[7]

Table 3: Quality Control Specifications for Pharmaceutical-Grade Trimethoxymethane

Parameter Specification Test Method Significance
Appearance Colorless to light Visual inspection  Indicator of purity and absence of
yellow liquid decomposition
Assay (TMOF) 99.2% min. GC with FID Ensures primary component
detection concentration
Methyl 0.2% max. GC with FID Controls key impurity affecting
Formate detection reactions
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Parameter Specification Test Method Significance
Methanol 0.3% max. GC with FID Limits alcohol content that may
detection interfere with synthesis
Water 0.05% max. Karl Fischer Critical for moisture-sensitive
Content titration applications
Heavy Metals 10 ppm max. ICP-MS Ensures suitability for pharmaceutical
synthesis

Conclusion and Future Outlook

Trimethoxymethane continues to be a valuable reagent in pharmaceutical intermediate synthesis, with
established applications in methylation, formylation, and protecting group chemistry. Recent methodological
advances, particularly in photoredox catalysis and enantioselective synthesis, have significantly expanded its
utility in constructing complex molecular architectures under milder and more selective conditions. The
growing emphasis on sustainable synthesis is driving innovation in TMOF production methods, as
evidenced by the development of alternative synthetic routes using calcium methoxide that offer

environmental and safety advantages over traditional processes. [4] [7]

Future developments in TMOF chemistry will likely focus on expanding its applications in stereoselective
synthesis and integrating it with emerging technologies such as continuous flow processing and biocatalysis.
Additionally, the ongoing optimization of TMOF synthesis toward greener and more efficient processes will
further enhance its sustainability profile. As pharmaceutical synthesis continues to evolve toward more
complex target molecules, the unique reactivity and versatility of TMOF position it as a key reagent that will

continue to enable innovative synthetic strategies in drug development and manufacturing. [3] [1]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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